molecular formula C9H18N2 B3031845 2-Ethyl-2,7-diazaspiro[4.4]nonane CAS No. 763883-32-5

2-Ethyl-2,7-diazaspiro[4.4]nonane

Cat. No. B3031845
CAS RN: 763883-32-5
M. Wt: 154.25 g/mol
InChI Key: CIMLWLBBMAKGIU-UHFFFAOYSA-N
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Description

2-Ethyl-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic structure of 2-ethyl-2,7-diazaspiro[4.4]nonane indicates the presence of a nitrogen atom within its framework, which is a common feature in diazaspiro compounds. These structures are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as pheromones in biological studies .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Similarly, multicomponent reactions have been utilized to synthesize 1,7-diazaspiro[4.4]nonane-2,6-dione derivatives, demonstrating the versatility of these reactions in generating complex spirocyclic structures . Additionally, the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates under microwave irradiation highlights the use of green chemistry approaches in the synthesis of spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex, with multiple stereocenters and substituents affecting their three-dimensional conformation. X-ray crystallography has been used to determine the crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonane, providing detailed insights into the arrangement of atoms within these molecules . The presence of nitrogen atoms within the spirocyclic framework can significantly influence the chemical properties and reactivity of these compounds.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including polymerization, as seen with 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane . The reactivity of the spirocyclic framework can be exploited to generate a wide range of derivatives with different functional groups. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid led to the synthesis of 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is significant for its application in polymerization processes . The synthesis of racemic 2-ethyl-1,6-dioxaspiro[4.4]nonane, a pheromone, also highlights the biological relevance of these compounds and their potential use in pest control . The stereochemistry of spirocyclic compounds is crucial, as it can affect their biological activity and interactions with other molecules.

Scientific Research Applications

Improved Synthesis Methods

2-Ethyl-2,7-diazaspiro[4.4]nonane, as part of the diazaspiro nonane family, has been a focus in improved synthesis methods. For instance, a modified method to synthesize diazaspiro[4.4] nonane was developed, characterized by higher efficiency and better yield, using malononitrile as the starting material (Ji Zhiqin, 2004).

Structural and Molecular Studies

Studies on the crystalline and molecular structures of diazaspiro nonane derivatives have been conducted. For example, the structure of ethyl 4-benzoyl-3-hydroxy-1-(4-methylphenyl)-2-oxo-6,8-diphenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylate was determined by X-ray analysis (P. Silaichev et al., 2013).

Application in Asymmetric Synthesis

The compound has been used in asymmetric synthesis, such as the catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines, demonstrating both diastereoselective and enantionselective fashions (Zhiqiang Pan et al., 2020).

Synthesis of Novel Derivatives

Research has led to the synthesis of novel derivatives of diazaspiro nonane. For example, the synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles was developed, showing the versatility of diazaspiro nonane in synthesizing complex molecules (S. V. Fedoseev et al., 2016).

Investigations in Material Science

In material science, new polyether and poly(ether ketone)s containing the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione core in the backbone have been described, with applications in creating solvable, clear, colorless films with excellent thermo-oxidative stability (Hui Zhou et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,7-diazaspiro[4.4]nonane have been explored for their potential in treating conditions like osteoporosis. A study reported the design and synthesis of novel N-arylsufonamides featuring a diazaspiro[4.4]nonane nucleus targeting osteoclast activity, showing potential in preventing pathological bone loss without affecting bone formation (Lucile Mounier et al., 2020).

Future Directions

The future directions for research on “2-Ethyl-2,7-diazaspiro[4.4]nonane” could include further exploration of its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, more research is needed to understand its physical and chemical properties. The potential therapeutic applications of compounds featuring a diazaspiro[4,4]nonane nucleus, such as their ability to inhibit the guanine nucleotide exchange activity of DOCK5, could also be explored further .

properties

IUPAC Name

2-ethyl-2,7-diazaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLWLBBMAKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390529
Record name 2-ethyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763883-32-5
Record name 2-ethyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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